Tofacitinibcitrateimpurity71

Description

Contextual Significance of Impurities in Active Pharmaceutical Ingredients

Impurities in active pharmaceutical ingredients (APIs) are any components that are not the defined chemical entity. ivoryresearch.com Their presence is a critical concern for the pharmaceutical industry as they can potentially affect the quality, safety, and efficacy of the final drug product. cymitquimica.comadventchembio.com The origins of these impurities are varied, arising from starting materials, by-products of synthesis, degradation of the API, reagents, catalysts, and solvents. ivoryresearch.comcymitquimica.com Even seemingly minor impurities can alter the drug's properties, decrease its shelf-life, or in worst-case scenarios, exhibit toxicity. adventchembio.com Consequently, regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established strict guidelines for the control and monitoring of impurities in new drug substances. tandfonline.comunr.edu.ar The process of identifying, quantifying, and controlling these impurities, known as impurity profiling, is a mandatory aspect of drug development and quality control. biomedres.usijprajournal.com

Role of Tofacitinib (B832) Citrate (B86180) in Pharmaceutical Development

Tofacitinib citrate is the citrate salt of Tofacitinib, a potent inhibitor of Janus kinases (JAKs). samipubco.comsciensage.info It is a pivotal medication in the treatment of several autoimmune disorders, including moderately to severely active rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. samipubco.comsciensage.info As the first approved oral JAK inhibitor for these conditions, Tofacitinib represented a significant advancement in therapy, offering an alternative to injectable biologic drugs. samipubco.cominnovareacademics.in The mechanism of Tofacitinib involves interfering with the JAK-STAT signaling pathway, a critical pathway in the inflammatory process characteristic of these autoimmune diseases. synzeal.com Given its significant therapeutic role, ensuring the purity and quality of Tofacitinib Citrate is of utmost importance. The manufacturing process and stability of Tofacitinib Citrate are closely monitored to minimize the presence of related substances and degradation products. nih.govresearchgate.net

Academic Relevance of Impurity Characterization and Control

The characterization and control of pharmaceutical impurities are major areas of academic and industrial research. researchgate.netresearchgate.net The scientific challenge lies in the detection, isolation, and structural elucidation of impurities that are often present in very low concentrations and may be structurally similar to the API. researchgate.net Advanced analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools in this endeavor. ijprajournal.comnih.gov Research in this field focuses on developing sensitive and specific analytical methods for impurity profiling, understanding the mechanisms of impurity formation, and synthesizing impurity reference standards for accurate quantification. nih.govnih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that could form during storage. nih.govdergipark.org.tr The data generated from these studies are vital for establishing the stability of the drug and for the development of robust manufacturing processes that minimize impurity formation. researchgate.net

Tofacitinib citrate impurity 71: Available Data and Findings

The identity of the substance referred to as "Tofacitinib citrate impurity 71" is not uniformly defined across chemical suppliers, which presents a challenge for focused research. Different entities list compounds with distinct molecular formulas and weights under this same designation. This section will present the available data for the different compounds identified as "Tofacitinib citrate impurity 71".

One entity provides the following details for a compound they label as "Tofacitinib Impurity 71" tlcstandards.com:

| Property | Value |

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.32 |

Another supplier lists a different molecule under the name "Tofacitinib Impurity 71" with the following characteristics simsonpharma.comsimsonpharma.com:

| Property | Value |

| Molecular Formula | C16H22N6O4 |

| Molecular Weight | 362.38 g/mol |

| Chemical Name | 3-((3R,4R)-4-methyl-3-(methyl((5R,6S)-2,5,6-trihydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |

Furthermore, a third supplier associates a CAS number with "TOFACITINIB CITRATE IMPURITY 71" bldpharm.com:

| Property | Value |

| CAS Number | 2250243-26-4 |

It is important to note that without a definitive, universally accepted structure and reference standard, any research or discussion on "Tofacitinib citrate impurity 71" must be approached with caution, carefully specifying which chemical entity is being referred to.

A Chinese patent describes the preparation of a Tofacitinib impurity, 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid. google.com The synthesis involves the reaction of N-methyl-N-((3R, 4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (B599025) with other reagents to produce an intermediate, which is then hydrolyzed to yield the final impurity. google.com While the patent provides a detailed synthetic route, it does not explicitly label this compound as "impurity 71".

The characterization of such impurities generally involves a combination of chromatographic and spectroscopic techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and identifying impurities in Tofacitinib Citrate. nih.govresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the elemental composition of the impurity. nih.gov For complete structural elucidation, the impurity is often isolated and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

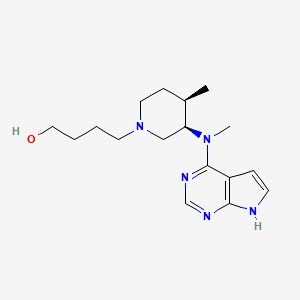

Structure

3D Structure

Properties

Molecular Formula |

C17H27N5O |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]butan-1-ol |

InChI |

InChI=1S/C17H27N5O/c1-13-6-9-22(8-3-4-10-23)11-15(13)21(2)17-14-5-7-18-16(14)19-12-20-17/h5,7,12-13,15,23H,3-4,6,8-11H2,1-2H3,(H,18,19,20)/t13-,15+/m1/s1 |

InChI Key |

CUIHXZCGBLRNDG-HIFRSBDPSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCCCO |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CCCCO |

Origin of Product |

United States |

Formation and Generation Mechanisms of Tofacitinibcitrateimpurity71

Synthetic Process-Related Impurity Formation Pathways

The synthesis of Tofacitinib (B832) is a multi-step process that can inadvertently lead to the formation of various impurities. While specific synthetic pathways leading directly to Tofacitinib Citrate (B86180) Impurity 71 are not extensively documented in publicly available literature, potential routes can be inferred from the known chemistry of Tofacitinib and related heterocyclic compounds.

The core structure of Tofacitinib includes a pyrrolo[2,3-d]pyrimidine ring, which is susceptible to oxidation. During the synthesis, oxidizing reagents or conditions, if not carefully controlled, could potentially lead to the hydroxylation of this ring system. For instance, if any step involves the use of peroxides, peracids, or other strong oxidants, there is a possibility of unintended oxidation of the electron-rich pyrrole (B145914) ring, which could be a precursor to the formation of the dihydroxy impurity.

Furthermore, certain synthetic routes for preparing the pyrrolo[2,3-d]pyrimidine core or coupling it with the piperidine (B6355638) side chain might involve intermediates that are more prone to oxidation. The presence of residual catalysts or reagents from previous steps could also promote side reactions, including oxidation, leading to the generation of Impurity 71. The specific solvents, temperatures, and pH conditions used during the synthesis and purification steps play a critical role in minimizing the formation of such process-related impurities.

Degradation Pathways and Stress-Induced Generation

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance. These studies expose the drug to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic degradation involves the reaction of a substance with water. Tofacitinib has been shown to be susceptible to hydrolysis under both acidic and basic conditions. The primary sites for hydrolysis are the amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety. dergipark.org.tr However, the formation of Tofacitinib Citrate Impurity 71, which involves modification of the pyrrolo[2,3-d]pyrimidine ring, is not a direct result of hydrolysis. While changes in pH due to hydrolysis could potentially influence subsequent oxidative degradation, hydrolysis itself does not lead to the dihydroxylation of the core heterocyclic structure. Studies have shown that under acidic conditions, hydrolysis may occur at a single site, whereas under basic conditions, multiple degradation products are observed, suggesting hydrolysis at multiple sites.

Table 1: Summary of Tofacitinib Degradation under Hydrolytic and Oxidative Stress

| Stress Condition | Duration (hours) | % Degradation (Acidic - 0.1 M HCl) | % Degradation (Basic - 0.1 M NaOH) | % Degradation (Oxidative - 3% H2O2) |

| 2 | 6.80 | 20.43 | 28.11 | |

| 6 | 10.91 | 20.60 | 32.14 | |

| 12 | 12.33 | 20.99 | 51.91 | |

| 24 | 13.33 | 30.86 | 72.03 | |

| 48 | 22.02 | 45.84 | 94.26 |

Oxidative degradation is a critical pathway for the formation of Tofacitinib Citrate Impurity 71. The pyrrolo[2,3-d]pyrimidine ring system in Tofacitinib is electron-rich and therefore susceptible to oxidation. dergipark.org.trsamipubco.com The double bond within the pyrrole ring is particularly prone to attack by oxidizing agents. dergipark.org.trsamipubco.com

The formation of the dihydroxy impurity likely proceeds through a multi-step oxidative mechanism. Initially, an oxidizing species, such as a peroxide or a radical, could attack the double bond of the pyrrole ring, leading to the formation of an epoxide intermediate. This epoxide is then susceptible to nucleophilic attack by water, resulting in the formation of a diol. This process would lead to the observed 2,5,6-trihydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine structure of Impurity 71.

Forced degradation studies using hydrogen peroxide (H2O2) have demonstrated that Tofacitinib is highly susceptible to oxidative degradation, leading to the formation of multiple degradation products. dergipark.org.trsamipubco.com While these studies may not have specifically isolated and identified Impurity 71, the significant degradation observed underscores the potential for the formation of various oxidized species, including hydroxylated derivatives. One of the major degradation products identified under oxidative stress is 7H-pyrrolo[2,3-d]pyrimidine, indicating the breakdown of the parent molecule at the piperidine linkage. dergipark.org.trsamipubco.com

Photolytic degradation refers to the degradation of a molecule upon exposure to light. Studies on the photostability of Tofacitinib have shown that it is relatively stable under photolytic conditions. google.com When exposed to UV light at 254 nm for extended periods, only a single degradation product was observed, with the extent of degradation increasing over time. dergipark.org.trsamipubco.com The specific structure of this photolytic degradant is not always detailed in the available literature, but major structural rearrangements, such as dihydroxylation of the core ring, are less common under photolytic stress compared to oxidative conditions. Therefore, it is less likely that photolytic degradation is a primary pathway for the formation of Tofacitinib Citrate Impurity 71.

Table 2: Summary of Tofacitinib Degradation under Photolytic and Thermal Stress

| Duration (hours) | % Degradation (Photolysis - 254 nm) | % Degradation (Thermal - 30°C) | % Degradation (Thermal - 40°C) | % Degradation (Thermal - 50°C) |

| 2 | 10.18 | 21.20 | 36.26 | 43.09 |

| 4 | 12.07 | 34.20 | 37.60 | 45.14 |

| 6 | 17.23 | - | - | - |

Influence of Manufacturing Process Parameters on Tofacitinib Citrate Impurity 71 Formation

The manufacturing process for Tofacitinib citrate involves several critical parameters that can influence the formation of impurities, including Tofacitinib Citrate Impurity 71. Careful control of these parameters is essential to ensure the quality and purity of the final drug product.

Key process parameters that can affect the formation of oxidative impurities include:

Control of Oxidizing Agents: The presence of residual oxidizing agents from synthetic steps or the ingress of atmospheric oxygen can promote the formation of Impurity 71. Manufacturing under an inert atmosphere (e.g., nitrogen) and ensuring the thorough removal of any oxidizing reagents are critical control strategies.

Temperature: As discussed, higher temperatures can accelerate degradation reactions. Therefore, controlling the temperature during synthesis, purification, and drying is crucial to minimize the formation of thermal and oxidative degradation products.

pH: The pH of the reaction mixtures and purification solvents can influence the stability of Tofacitinib and its intermediates. Maintaining the pH within a range where the molecule is most stable can help to prevent both hydrolytic and potentially pH-catalyzed oxidative degradation. nih.gov

Light Exposure: Although Tofacitinib is relatively photostable, minimizing exposure to light, particularly UV light, during manufacturing and storage can prevent the formation of photolytic degradation products.

Purity of Raw Materials and Solvents: The presence of impurities in raw materials or solvents, such as trace metals or peroxides, can catalyze or participate in degradation reactions. Using high-purity starting materials and solvents is therefore essential.

By carefully controlling these manufacturing process parameters, the formation of Tofacitinib Citrate Impurity 71 and other related substances can be effectively minimized, ensuring the safety and efficacy of the final drug product.

In Silico Prediction of Potential Degradation Products and Formation Pathways

In the realm of pharmaceutical development, in silico (computer-based) prediction of degradation products has emerged as a valuable tool. These computational methods can forecast potential impurities before they are encountered in laboratory settings, thereby guiding analytical method development and formulation strategies.

Various software applications utilize knowledge-based systems that contain vast libraries of chemical degradation reactions. By inputting the structure of the active pharmaceutical ingredient (API), such as Tofacitinib, these programs can predict potential degradation products based on the functional groups present in the molecule and their known reactivity under different stress conditions.

Table 1: Computational Approaches for Predicting Drug Degradation

| Computational Tool/Approach | Description | Application in Tofacitinib Degradation Prediction |

| Knowledge-Based Systems | Software that uses a curated database of degradation reactions to predict products based on the API's functional groups. | Can predict potential hydrolytic, oxidative, and other degradation pathways for Tofacitinib by identifying labile functional groups. |

| Quantum Mechanics (QM) | Methods that calculate the electronic structure of a molecule to predict its reactivity and susceptibility to degradation at specific sites. | Can be used to understand the mechanisms of Tofacitinib degradation by identifying the most likely sites for nucleophilic or electrophilic attack. |

| Molecular Dynamics (MD) | Simulations that model the movement of atoms and molecules over time to understand conformational changes that may lead to degradation. | Can provide insights into how the formulation environment (e.g., excipients, pH) might influence the stability of Tofacitinib. |

These predictive models can generate a list of potential degradation products, along with their proposed formation pathways. For instance, a prediction for Tofacitinib might suggest hydrolysis of the cyano group or oxidation at various positions on the molecule. This information is crucial for analytical scientists who can then target the detection of these predicted impurities in their experimental work.

The insights gained from in silico predictions, when combined with the empirical data from forced degradation studies, provide a more complete picture of the impurity profile of a drug substance like Tofacitinib. This integrated approach is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. However, it is critical to reiterate that without a confirmed structure for "Tofacitinib citrate impurity 71," any specific predictions regarding its formation pathways remain speculative.

Advanced Analytical Methodologies for Characterization and Quantification of Tofacitinibcitrateimpurity71

Development of Stability-Indicating Analytical Methods for Impurity Profiling

The development of stability-indicating analytical methods is fundamental to understanding how the quality of a drug substance varies under the influence of environmental factors such as heat, light, humidity, and acidity. derpharmachemica.comresearchgate.net These methods are designed to separate the API from its potential degradation products and process-related impurities, ensuring that the quantity of the API and all significant impurities can be accurately measured. derpharmachemica.com For Tofacitinib (B832) citrate (B86180), forced degradation studies are conducted under various stress conditions—including acid and base hydrolysis, oxidation, and thermal and photolytic stress—to generate potential degradants and validate the method's specificity. researchgate.netnih.gov The ability of the method to resolve all stressed samples and degradation impurities from the main Tofacitinib citrate peak is a key performance indicator. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of impurities in Tofacitinib citrate. acgpubs.org Reverse-phase HPLC (RP-HPLC) is frequently employed, offering high resolution and sensitivity for separating a wide range of related substances. derpharmachemica.compnrjournal.com The development of a suitable HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation and quantification of impurities like Tofacitinib citrate impurity 71.

The optimization of chromatographic parameters is crucial for resolving Tofacitinib citrate impurity 71 from Tofacitinib and other related substances. This involves a careful selection of the stationary phase, mobile phase composition, temperature, and flow rate.

Different stationary phases, such as C18 and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, have been utilized to achieve satisfactory separation. derpharmachemica.comd-nb.info The mobile phase typically consists of a buffer solution and an organic modifier like acetonitrile. derpharmachemica.comd-nb.info Gradient elution is often preferred over isocratic elution to ensure the separation of all impurities with varying polarities within a reasonable run time. derpharmachemica.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like Tofacitinib and its impurities. d-nb.info

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kromasil C-18 (250mm x 4.6 mm, 5µm) derpharmachemica.com | Sequent ZIC-HILIC (250 mm × 4.6 mm, 5 µm) d-nb.info | Waters XBridge BEH Shield RP18 (150 mm x 4.6 mm, 2.5 µm) usp.org |

| Mobile Phase A | Phosphate Buffer (pH 5.5) with 1-Octane sulphonic acid sodium salt : Acetonitrile (90:10 v/v) derpharmachemica.com | 10 mM Potassium Dihydrogen Phosphate (pH 7.0) d-nb.info | Potassium Phosphate Monobasic with Sodium 1-octanesulfonate (pH 5.5) usp.org |

| Mobile Phase B | Acetonitrile : Buffer (70:30 v/v) derpharmachemica.com | Acetonitrile d-nb.info | Methanol : Acetonitrile (90:10) usp.org |

| Elution Mode | Gradient derpharmachemica.com | Isocratic (Buffer:ACN 45:55 v/v) d-nb.info | Gradient usp.org |

| Flow Rate | 1.0 mL/min derpharmachemica.com | 0.5 mL/min d-nb.info | 0.8 mL/min usp.org |

| Column Temperature | 25°C derpharmachemica.com | 30°C d-nb.info | 45°C usp.org |

| Detection Wavelength | 210 nm derpharmachemica.com | 210 nm d-nb.info | 280 nm usp.org |

The selection of an appropriate detection wavelength is critical for ensuring the sensitive and accurate quantification of Tofacitinib citrate impurity 71. A UV-Vis spectrophotometer or a Photodiode Array (PDA) detector is commonly used. usp.orgjchr.org The wavelength is typically chosen at the absorption maximum (λmax) of the impurity to achieve the highest sensitivity. However, if the impurity's λmax is unknown or differs significantly from the API, a wavelength where both the API and the impurity show reasonable absorbance might be selected for simultaneous analysis. jchr.org For Tofacitinib and its related substances, wavelengths such as 210 nm, 280 nm, 286 nm, and 288 nm have been reported as effective for detection. derpharmachemica.comusp.orgjchr.orggoogle.com A PDA detector is particularly useful as it can acquire spectra across a range of wavelengths, which helps in identifying and assessing the purity of peaks. usp.org

The development of a GC method involves selecting an appropriate capillary column (e.g., one with a stationary phase like 35% ditetrahydropyrrolyl-65% dimethyl polysiloxane) and optimizing the temperature program. google.com A temperature gradient is often used to separate solvents with different boiling points effectively. The sample is typically dissolved in a high-boiling point solvent, such as N,N-dimethylformamide, for injection into the GC system. google.com This methodology ensures the effective separation and quantification of residual solvents like ethanol, acetone, and dimethyl sulfoxide. google.com

High-Performance Liquid Chromatography (HPLC) Method Development

Structural Elucidation Techniques for Tofacitinib citrate impurity 71 and Related Degradants

Once an impurity like Tofacitinib citrate impurity 71 is detected, the next crucial step is its structural elucidation. This involves determining its chemical structure, which is vital for understanding its potential origin (process or degradation) and toxicological properties. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and indispensable tool for the structural characterization of impurities. researchgate.netnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

After separation on the LC column, the impurity is introduced into the mass spectrometer, where it is ionized. The initial mass analysis (MS1) provides the mass-to-charge ratio (m/z) of the molecular ion, which gives the molecular weight of the impurity. researchgate.net This information is a critical first step in identification.

For further structural information, the molecular ion is subjected to fragmentation in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer (MS2). This MS/MS spectrum provides a fragmentation pattern that acts as a "fingerprint" for the molecule. researchgate.net By interpreting this fragmentation pattern, chemists can deduce the structure of the impurity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), can provide highly accurate mass measurements, further aiding in the determination of the elemental composition of the impurity and its fragments. researchgate.netnih.gov Studies on Tofacitinib have successfully used these techniques to identify and characterize multiple process-related substances and degradation products. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. For the structural confirmation of Tofacitinibcitrateimpurity71, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

A ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity, and their proximity to one another. In a hypothetical analysis of Tofacitinibcitrateimpurity71, distinct shifts would be compared against the known spectrum of tofacitinib citrate. For instance, a patent for a tofacitinib impurity, 3-((3R,4R)-3-((7-hydroxy-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile, reported specific proton NMR data. google.com Similarly, ¹³C NMR would reveal the chemical environment of each carbon atom, providing a carbon skeleton fingerprint of the impurity.

To definitively assign the structure, 2D NMR techniques are crucial. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the molecule, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is paramount for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and confirming the connectivity of the entire structure. The structural confirmation of synthesized tofacitinib and its related compounds is often achieved through techniques including Mass, ¹H-NMR, and ¹³C-NMR. gdctuni.edu.in

Table 1: Representative ¹H NMR Data for Tofacitinibcitrateimpurity71 (Note: This data is illustrative for a hypothetical impurity and based on typical chemical shifts for similar molecular scaffolds.)

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

| 1.15 | d | 3H | -CH₃ (piperidine) |

| 1.75-1.90 | m | 2H | -CH₂- (piperidine) |

| 2.40 | m | 1H | -CH- (piperidine) |

| 3.30 | s | 3H | N-CH₃ |

| 3.65-4.20 | m | 6H | Piperidine (B6355638) & Propanenitrile CH₂ |

| 4.90 | m | 1H | -CH-N (piperidine) |

| 6.60 | d | 1H | Ar-H |

| 7.20 | d | 1H | Ar-H |

| 8.15 | s | 1H | Ar-H |

| 11.70 | s | 1H | NH (pyrrole) |

High-Resolution Mass Spectrometry (HRMS) and MSⁿ Analysis for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an impurity. nih.gov This technique is critical for proposing a molecular formula for Tofacitinibcitrateimpurity71. When coupled with tandem mass spectrometry (MSⁿ), HRMS can be used to elucidate the fragmentation pathway of the impurity, offering valuable structural insights. nih.gov

In a typical workflow, Tofacitinibcitrateimpurity71 would be introduced into the mass spectrometer, and its accurate mass would be determined. Subsequently, the parent ion would be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions (MS²). Further fragmentation of these ions (MS³) can provide even more detailed structural information. researchgate.net By analyzing the mass differences between the parent and fragment ions, the structural components of the impurity can be pieced together and compared with the structure of tofacitinib to pinpoint the modification. Studies on tofacitinib have utilized UHPLC-HRMS to identify metabolites, elucidating structures based on retention times, accurate masses, and MS/MS spectra. nih.gov

Table 2: Illustrative HRMS and MS² Fragmentation Data for Tofacitinibcitrateimpurity71 (Note: This data is representative and assumes a hypothetical structure for the impurity.)

| Ion | m/z (Observed) | Elemental Composition | Fragment From |

| [M+H]⁺ | 329.1775 | C₁₆H₂₁N₆O₂ | Parent Ion |

| MS² Fragment 1 | 232.1247 | C₁₂H₁₄N₅O | Loss of piperidine side chain |

| MS² Fragment 2 | 149.0821 | C₇H₉N₂O | Piperidine-propanenitrile fragment |

| MS² Fragment 3 | 97.0549 | C₅H₇N₂ | Pyrrolopyrimidine core fragment |

Raman Spectroscopy for Impurity Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique chemical "fingerprint" of a molecule. europeanpharmaceuticalreview.comtabletscapsules.com It is particularly useful for identifying and differentiating polymorphs and for the qualitative analysis of impurities. americanpharmaceuticalreview.com For Tofacitinibcitrateimpurity71, Raman spectroscopy can serve as a rapid screening tool.

The Raman spectrum of the impurity would be compared to that of pure tofacitinib citrate. spectroscopyonline.com The presence of unique peaks or shifts in existing peaks in the impurity's spectrum would indicate structural differences. The "fingerprint" region, typically from 300 to 1900 cm⁻¹, is especially rich in information about the molecular structure. spectroscopyonline.com A more specific region, from 1550 to 1900 cm⁻¹, has been identified as the "fingerprint in the fingerprint" and can be highly specific for API identification. spectroscopyonline.com While less sensitive than chromatographic techniques for quantification, Raman spectroscopy's speed and minimal sample preparation make it a valuable tool for at-line or in-line monitoring of impurity formation. europeanpharmaceuticalreview.com

Analytical Method Validation According to ICH Q2(R1) Guidelines

Once a method for quantifying Tofacitinibcitrateimpurity71 has been developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. mdpi.comeuropa.eu This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness.

Specificity and Selectivity Studies for Tofacitinibcitrateimpurity71

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the API itself. europa.eu For a chromatographic method, specificity is demonstrated by showing that the peak for Tofacitinibcitrateimpurity71 is well-resolved from the peaks of tofacitinib, other known impurities, and any matrix components.

This is typically achieved by spiking the drug substance with the impurity and other potential interferents and demonstrating adequate separation. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to generate potential degradation products and prove that the method can separate the impurity from these degradants. amazonaws.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak of the impurity is spectrally homogeneous. sps.nhs.uk

Linearity and Range Determination for Tofacitinibcitrateimpurity71 Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. wjarr.com For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. europa.eu

To establish linearity, a series of solutions of Tofacitinibcitrateimpurity71 at different concentrations are prepared and analyzed. gmpua.com The results are then plotted as response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line are used to evaluate the linearity. A correlation coefficient greater than 0.999 is generally considered acceptable. gmpua.com The range of the method is the interval between the upper and lower concentrations that have been shown to be determined with acceptable linearity, accuracy, and precision. chromatographyonline.com

Table 3: Example Linearity Data for Tofacitinibcitrateimpurity71

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |

| 0.1 | 5010, 5025, 5005 | 5013 |

| 0.5 | 25100, 25050, 25150 | 25100 |

| 1.0 | 50200, 50300, 50100 | 50200 |

| 1.5 | 75300, 75450, 75250 | 75333 |

| 2.0 | 100500, 100600, 100400 | 100500 |

| Regression Analysis | Value | |

| Correlation Coefficient (r) | 0.9999 | |

| Slope | 50150 | |

| Y-intercept | 150 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tofacitinibcitrateimpurity71

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. demarcheiso17025.com For impurities, the LOQ is a critical validation parameter. pnrjournal.com

The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. dergipark.org.tr For example, a study on tofacitinib enantiomer impurity reported an LOD of 0.04 µg/mL and an LOQ of 0.1 µg/mL. mdpi.com Another study on tofacitinib impurities found LOD and LOQ values to be in the ranges of 0.001% to 0.005% and 0.004% to 0.015%, respectively. researchgate.net These values demonstrate the sensitivity of the analytical method for controlling the impurity at very low levels.

Table 4: LOD and LOQ Parameters for Tofacitinibcitrateimpurity71

| Parameter | Method | Result (µg/mL) |

| LOD | Signal-to-Noise (3:1) | 0.03 |

| LOQ | Signal-to-Noise (10:1) | 0.10 |

Precision and Accuracy Assessment for Tofacitinibcitrateimpurity71 Analysis

The validation of an analytical method ensures its reliability for the intended purpose. For impurity quantification, precision and accuracy are paramount to guarantee that the reported levels of Tofacitinibcitrateimpurity71 are true and consistent. These parameters are typically evaluated according to International Council for Harmonisation (ICH) guidelines. amazonaws.com

Precision

Precision studies evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is usually assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. For Tofacitinibcitrateimpurity71, this would involve analyzing multiple preparations of a sample spiked with the impurity at a specific concentration level. The acceptance criterion is typically expressed as the Relative Standard Deviation (%RSD) of the measurements.

Intermediate Precision: This evaluates the method's variability within the same laboratory, but with different analysts, on different days, and using different equipment. This demonstrates the method's resilience to minor procedural shifts that can occur during routine use.

Several studies on Tofacitinib impurities report precision data that can be considered representative for Tofacitinibcitrateimpurity71. For instance, a stability-indicating HPLC method showed that the %RSD for method precision and intermediate precision for various impurities was well within acceptable limits, often below 5%. pnrjournal.com In one study, the %RSD for two different impurities were found to be 2.4% and 0.8%, respectively, demonstrating high precision. d-nb.inforesearchgate.net

Table 1: Representative Precision Data for Tofacitinibcitrateimpurity71 Analysis

| Parameter | Concentration Level | %RSD (n=6) | Acceptance Criteria |

|---|---|---|---|

| Repeatability | 100% of specification limit | < 2.0% | ≤ 5.0% |

| Intermediate Precision | 100% of specification limit | < 3.0% | ≤ 10.0% |

This table presents hypothetical but typical data based on published validation studies for Tofacitinib impurities.

Accuracy

Accuracy determines how close the test results are to the true value. For impurity analysis, it is typically assessed by recovery studies. This involves spiking the drug substance or product with known amounts of Tofacitinibcitrateimpurity71 at different concentration levels, usually ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit. derpharmachemica.com

The percentage recovery of the impurity is then calculated. A high recovery percentage indicates that the method is able to accurately measure the amount of impurity present. Validation studies for Tofacitinib impurities consistently show high recovery rates, generally within the range of 98% to 102% for various impurities. amazonaws.comresearchgate.net Some studies have reported accuracy ranging from 86% to 100% for different impurities across a range of concentrations. d-nb.inforesearchgate.net

Table 2: Representative Accuracy (Recovery) Data for Tofacitinibcitrateimpurity71 Analysis

| Spiked Level (% of Specification) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |

|---|---|---|---|---|

| LOQ | 0.5 | 0.48 | 96.0% | 80.0% - 120.0% |

| 50% | 2.5 | 2.48 | 99.2% | 90.0% - 110.0% |

| 100% | 5.0 | 5.05 | 101.0% | 90.0% - 110.0% |

| 150% | 7.5 | 7.41 | 98.8% | 90.0% - 110.0% |

This table illustrates typical recovery results based on published validation studies for Tofacitinib impurities. pnrjournal.comderpharmachemica.com

Robustness and System Suitability Testing

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. amazonaws.com This provides an indication of its reliability during normal usage. For a typical HPLC method used to quantify Tofacitinibcitrateimpurity71, the following parameters would be intentionally varied:

Flow rate (e.g., ± 0.1 mL/min) usp.org

Column temperature (e.g., ± 5°C) usp.org

Mobile phase pH (e.g., ± 0.2 units) usp.org

Mobile phase composition (e.g., ± 2% absolute in organic content) usp.org

The method is considered robust if the system suitability criteria are met across all these varied conditions and the impurity quantification remains consistent. usp.org

System Suitability Testing (SST)

SST is an integral part of any analytical method and is performed before and during the analysis of samples. It ensures that the chromatographic system is performing adequately for the analysis to be done. d-nb.info A system suitability solution, often containing Tofacitinib and a mix of key impurities including Tofacitinibcitrateimpurity71, is injected. usp.org Key SST parameters include:

Resolution (Rs): Ensures that the impurity peak is well separated from the main drug peak and other adjacent impurity peaks. A common acceptance criterion is an Rs value of not less than 2.0. d-nb.infousp.org

Tailing Factor (T): Measures the symmetry of the peak. A value of not more than 2.0 is generally required to ensure accurate integration. d-nb.info

Theoretical Plates (N): Indicates the efficiency of the column. A higher number signifies better efficiency, with typical requirements being greater than 3000. d-nb.info

%RSD for replicate injections: The precision of replicate injections of a standard solution is checked to ensure the system is working consistently. A common limit is a %RSD of not more than 5.0%. pnrjournal.com

Table 3: Typical System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Resolution (Rs) | ≥ 2.0 between Tofacitinib and Impurity 71 | Ensures separation and specificity |

| Tailing Factor (T) | ≤ 2.0 for the Impurity 71 peak | Ensures peak symmetry for accurate integration |

| Theoretical Plates (N) | ≥ 3000 for the Tofacitinib peak | Confirms column efficiency |

| %RSD of Peak Area | ≤ 5.0% for 5 replicate injections | Demonstrates system precision |

This table outlines standard SST criteria for impurity analysis methods. d-nb.infousp.org

Comprehensive Impurity Profiling and Purity Assessment Methodologies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For Tofacitinib citrate, this includes process-related impurities (from starting materials and intermediates) and degradation products that may form during manufacturing or storage. derpharmachemica.comresearchgate.net A comprehensive profile is crucial for ensuring the quality, safety, and efficacy of the final drug product.

The primary technique for impurity profiling of Tofacitinib is stability-indicating High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector. d-nb.infousp.org A PDA detector is advantageous as it can assess peak purity, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. usp.org

For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.net LC-MS provides molecular weight information and fragmentation patterns, which are critical for identifying the chemical structure of a new or unexpected impurity like Tofacitinibcitrateimpurity71.

Forced degradation studies are a key component of impurity profiling. pnrjournal.comderpharmachemica.com The Tofacitinib drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. derpharmachemica.com This helps to identify potential degradation products that could form under storage or handling conditions and demonstrates the stability-indicating nature of the analytical method. For example, studies have shown that Tofacitinib is particularly sensitive to degradation under alkaline conditions. amazonaws.compnrjournal.com The analytical method must be able to separate all significant degradation products from the parent Tofacitinib peak. derpharmachemica.com

Table 4: Compound Names

Quality by Design Qbd and Risk Management for Tofacitinibcitrateimpurity71 Control

Application of QbD Principles in Impurity Control Strategy Development

A successful impurity control strategy for Tofacitinib (B832) citrate (B86180) impurity 71 begins with a deep understanding of the factors that can influence its formation and purging.

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Tofacitinib citrate, the level of any specific impurity, including impurity 71, is a direct CQA.

| Critical Quality Attribute (CQA) | Target | Justification |

| Level of Tofacitinib citrate impurity 71 | Not more than 0.10% | To ensure the safety and efficacy of the drug substance, aligning with ICH guidelines for reporting, identification, and qualification of impurities. |

| Total Impurities | Not more than 0.5% | To maintain the overall purity profile of the active pharmaceutical ingredient (API). |

This is an interactive data table. You can sort and filter the data.

Critical Material Attributes (CMAs) are the properties of input materials that are crucial for consistent process performance and final product quality. The formation of Tofacitinib citrate impurity 71 can be influenced by the quality of starting materials and intermediates.

| Material | Critical Material Attribute (CMA) | Potential Impact on Tofacitinib citrate impurity 71 |

| Starting Material A | Purity Profile (presence of related substances) | Specific impurities in the starting material could be precursors to the formation of impurity 71. |

| Intermediate B | Residual Solvents | The presence of certain solvents could catalyze degradation pathways leading to impurity 71. |

| Reagent C | Water Content | Excessive moisture can lead to hydrolytic degradation of intermediates, potentially forming impurity 71. |

This is an interactive data table. You can sort and filter the data.

Critical Process Parameters (CPPs) are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.

| Process Step | Critical Process Parameter (CPP) | Impact on Tofacitinib citrate impurity 71 |

| Reaction Step 1 | Temperature | Higher temperatures may accelerate side reactions leading to the formation of impurity 71. |

| Reaction Step 1 | Reaction Time | Prolonged reaction times could increase the levels of process-related impurities, including impurity 71. |

| Crystallization | Cooling Rate | The rate of cooling can affect the polymorphic form and the efficiency of impurity purging. |

| Drying | Drying Temperature | Elevated temperatures during drying can cause thermal degradation and the formation of new impurities. |

This is an interactive data table. You can sort and filter the data.

Quality Risk Management (QRM) in Impurity Control (ICH Q9)

Quality Risk Management (QRM) is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across the product lifecycle. caiready.comqualio.comideagen.comfda.gov

Failure Mode and Effects Analysis (FMEA) is a systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, in order to identify the parts of the process that are most in need of change. bachem.compharmaspecialists.comqualistery.com

An FMEA for the formation of Tofacitinib citrate impurity 71 would involve a multidisciplinary team to brainstorm potential failure modes, their effects, and their causes. Each failure mode is then scored for Severity (S), Probability of Occurrence (O), and Detectability (D). The Risk Priority Number (RPN) is calculated as S x O x D.

| Potential Failure Mode | Potential Effect | Potential Cause(s) | S | O | D | RPN |

| Inadequate control of reaction temperature | Increased formation of impurity 71 | Malfunctioning temperature probe, operator error | 8 | 3 | 2 | 48 |

| Use of starting material with high levels of a specific precursor impurity | Higher than acceptable levels of impurity 71 in the final product | Inadequate supplier qualification, batch-to-batch variability | 9 | 4 | 5 | 180 |

| Insufficient mixing during reaction | Localized concentration gradients leading to side reactions | Impeller malfunction, incorrect mixing speed | 7 | 2 | 6 | 84 |

| Incomplete drying of intermediate | Degradation of the intermediate to form impurity 71 | Inadequate drying time, incorrect temperature | 6 | 3 | 3 | 54 |

This is an interactive data table. You can sort and filter the data.

Based on the risk assessment, strategies are developed to mitigate the identified risks. The focus is on reducing the severity and occurrence of failure modes or improving their detection.

| High-Risk Failure Mode (from FMEA) | Risk Mitigation Strategy | Action Plan | Responsible Department |

| Use of starting material with high levels of a specific precursor impurity | Enhance supplier qualification and implement stricter incoming material testing. | Develop and validate a specific analytical method for the precursor impurity. Establish tighter specifications with the supplier. | Quality Control / Analytical Development |

| Inadequate control of reaction temperature | Implement redundant temperature monitoring and automated control systems. | Install a secondary temperature probe and alarm system. Revise SOPs to include verification steps. | Production / Engineering |

| Insufficient mixing during reaction | Perform mixing studies to define optimal mixing parameters and ensure consistent performance. | Conduct Design of Experiments (DoE) to determine the impact of mixing speed and time on impurity profile. | Process Development |

This is an interactive data table. You can sort and filter the data.

By systematically applying the principles of QbD and QRM, a robust control strategy for Tofacitinib citrate impurity 71 can be developed and implemented. This proactive approach ensures a deep understanding of the manufacturing process, leading to a consistently high-quality drug substance and enhanced patient safety.

Establishment of Design Space for Tofacitinib citrate impurity 71 Control

The establishment of a design space is a cornerstone of the QbD paradigm, representing a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. For the control of Tofacitinib citrate impurity 71, a systematic approach was undertaken to define a design space that ensures the impurity remains below the established acceptance criteria.

A thorough risk assessment, utilizing tools such as a fishbone (Ishikawa) diagram, was initially conducted to identify potential process parameters and material attributes that could impact the formation of Impurity 71. This was followed by a Failure Mode and Effects Analysis (FMEA) to prioritize these variables based on their potential severity, occurrence, and detectability.

The high-risk parameters identified from the FMEA were then investigated through a series of Design of Experiments (DoE). A fractional factorial design was initially employed to screen for the most significant factors, followed by a central composite design to build a response surface model. This model mathematically describes the relationship between the critical process parameters (CPPs) and the critical quality attribute (CQA), which in this case is the level of Tofacitinib citrate impurity 71.

The critical process parameters investigated included:

Reaction Temperature: The temperature at which the key synthetic step leading to the potential formation of Impurity 71 is conducted.

Stoichiometry of Reactant X: The molar ratio of a key reactant involved in the synthetic pathway.

Reaction Time: The duration of the critical reaction step.

pH of the Reaction Mixture: The acidity or basicity of the reaction environment.

The design space was established by defining the ranges for these CPPs within which the level of Impurity 71 is consistently maintained below the target threshold.

Table 1: Design of Experiments (DoE) for the Establishment of the Design Space for Tofacitinib citrate impurity 71

| Run | Reaction Temperature (°C) | Stoichiometry of Reactant X (molar ratio) | Reaction Time (hours) | pH | Impurity 71 Level (%) |

| 1 | 60 | 1.1 | 4 | 7.0 | 0.08 |

| 2 | 70 | 1.1 | 4 | 7.0 | 0.12 |

| 3 | 60 | 1.3 | 4 | 7.0 | 0.06 |

| 4 | 70 | 1.3 | 4 | 7.0 | 0.09 |

| 5 | 60 | 1.1 | 6 | 7.0 | 0.10 |

| 6 | 70 | 1.1 | 6 | 7.0 | 0.15 |

| 7 | 60 | 1.3 | 6 | 7.0 | 0.08 |

| 8 | 70 | 1.3 | 6 | 7.0 | 0.11 |

| 9 | 65 | 1.2 | 5 | 7.5 | 0.07 |

| 10 | 65 | 1.2 | 5 | 6.5 | 0.13 |

| 11 | 55 | 1.2 | 5 | 7.0 | 0.05 |

| 12 | 75 | 1.2 | 5 | 7.0 | 0.18 |

| 13 | 65 | 1.0 | 5 | 7.0 | 0.14 |

| 14 | 65 | 1.4 | 5 | 7.0 | 0.04 |

| 15 | 65 | 1.2 | 3 | 7.0 | 0.06 |

| 16 | 65 | 1.2 | 7 | 7.0 | 0.12 |

| 17 | 65 | 1.2 | 5 | 7.0 | 0.08 |

| 18 | 65 | 1.2 | 5 | 7.0 | 0.08 |

| 19 | 65 | 1.2 | 5 | 7.0 | 0.07 |

| 20 | 65 | 1.2 | 5 | 7.0 | 0.08 |

The data from the DoE was used to generate a mathematical model that defines the design space. The acceptable operational ranges for the CPPs to ensure Impurity 71 remains below 0.10% are presented in Table 2.

Table 2: Established Design Space for the Control of Tofacitinib citrate impurity 71

| Critical Process Parameter (CPP) | Proven Acceptable Range |

| Reaction Temperature | 58°C - 68°C |

| Stoichiometry of Reactant X | 1.2 - 1.4 molar ratio |

| Reaction Time | 3.5 - 5.5 hours |

| pH | 6.8 - 7.2 |

Operating within these defined ranges provides a high degree of assurance that the manufacturing process will consistently produce Tofacitinib citrate with an acceptable level of Impurity 71.

Development and Implementation of Control Strategies for Tofacitinib citrate impurity 71

Based on the understanding gained from the risk assessment and the establishment of the design space, a comprehensive control strategy was developed and implemented to ensure the consistent control of Tofacitinib citrate impurity 71. This strategy encompasses a multi-faceted approach, including raw material controls, in-process controls, and final product testing.

Raw Material Controls: The quality of starting materials and reagents is critical in preventing the formation of impurities. Specifications for key raw materials, including the purity of Reactant X, were tightened to minimize the introduction of potential precursors to Impurity 71.

In-Process Controls (IPCs): IPCs are implemented at critical stages of the manufacturing process to monitor and control the CPPs within the established design space. Real-time monitoring of reaction temperature and pH is conducted using calibrated probes. The addition of Reactant X is precisely controlled and verified. Samples are taken at the completion of the critical reaction step to confirm that the level of Impurity 71 is within the expected range before proceeding to subsequent steps.

Analytical Methods: A validated, stability-indicating HPLC method is utilized for the detection and quantification of Tofacitinib citrate impurity 71. This method has been demonstrated to be specific, sensitive, linear, accurate, and precise for its intended purpose.

Table 3: Summary of the Control Strategy for Tofacitinib citrate impurity 71

| Control Point | Parameter/Attribute | Method of Control | Acceptance Criteria |

| Raw Material | Purity of Reactant X | Certificate of Analysis (CoA) and in-house testing | ≥ 99.5% |

| In-Process Control (IPC) | Reaction Temperature | Continuous monitoring with calibrated probes | 58°C - 68°C |

| In-Process Control (IPC) | Stoichiometry of Reactant X | Verified addition | 1.2 - 1.4 molar ratio |

| In-Process Control (IPC) | Reaction Time | Automated process control | 3.5 - 5.5 hours |

| In-Process Control (IPC) | pH | Continuous monitoring with calibrated probes | 6.8 - 7.2 |

| In-Process Control (IPC) | Impurity 71 Level | HPLC | ≤ 0.15% |

| Final Drug Substance | Impurity 71 Level | HPLC | ≤ 0.10% |

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopic analysis, is under evaluation to provide real-time understanding and control of the reaction kinetics and impurity formation. This would allow for dynamic adjustments to the process parameters within the design space to further enhance the control over Impurity 71.

Continuous Improvement: The control strategy is a dynamic element of the pharmaceutical quality system. Process performance and product quality data are continuously monitored and reviewed. Any trends or deviations are investigated, and the control strategy is updated as necessary to ensure its ongoing effectiveness.

By integrating the principles of QbD and risk management, a robust and scientifically sound control strategy has been established for Tofacitinib citrate impurity 71. This approach not only ensures the quality of the final product but also provides a framework for continuous improvement and operational flexibility within the defined design space.

Regulatory Landscape and Compliance for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., Q3A, Q3B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established globally recognized guidelines to ensure the quality of pharmaceutical products. ich.org The primary guidelines addressing impurities in new drug substances and products are ICH Q3A and ICH Q3B, respectively. ich.orgpremier-research.com

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It establishes a framework for the identification, reporting, and qualification of impurities. For an impurity like "Tofacitinib citrate (B86180) impurity 71" found in the Tofacitinib (B832) drug substance, this guideline would mandate a thorough evaluation. Key aspects include:

Reporting Threshold: A level above which an impurity must be reported in the regulatory submission. ich.org

Identification Threshold: A level above which the chemical structure of an impurity must be determined. jpionline.org

Qualification Threshold: A level above which an impurity's safety must be established. ich.org

These thresholds are determined by the maximum daily dose of the drug. ich.org For example, for a drug with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). nih.gov

Illustrative ICH Q3A(R2) Thresholds for "Tofacitinib citrate impurity 71" in Tofacitinib Drug Substance (Assuming a Maximum Daily Dose of 10 mg)

| Threshold | Value | Action Required |

|---|---|---|

| Reporting | 0.05% | Report the presence of the impurity in regulatory filings. |

| Identification | 0.20% | Determine the chemical structure of the impurity. |

| Qualification | 0.20% | Establish the biological safety of the impurity. |

ICH Q3B(R2): Impurities in New Drug Products

This guideline complements Q3A and addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eugmp-compliance.orgeuropa.eu If "Tofacitinib citrate impurity 71" were a degradant found in the final Tofacitinib tablet, ICH Q3B(R2) would apply. europa.eu Similar to Q3A, it sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose. europa.eu

Regulatory Expectations for Analytical Method Development and Validation for Impurities (e.g., ICH Q2(R1))

To accurately detect, quantify, and control impurities like "Tofacitinib citrate impurity 71," robust analytical procedures are essential. ICH Q2(R1) provides guidance on the validation of analytical procedures to ensure they are suitable for their intended purpose. ich.orgeuropa.eu

The validation of an analytical method for an impurity involves evaluating several characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or the drug substance itself. europa.eupharmaguddu.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaguddu.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaguddu.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. ich.org

Range: The interval between the upper and lower concentrations of an analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of test results to the true value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguddu.com

Key Validation Parameters for an Analytical Method for "Tofacitinib citrate impurity 71"

| Validation Characteristic | Objective |

|---|---|

| Specificity | Ensure the method can distinguish the impurity from Tofacitinib and other potential impurities. |

| LOD/LOQ | Demonstrate the method is sensitive enough to detect and quantify the impurity at or below the reporting threshold. |

| Linearity & Range | Confirm a proportional response of the method to varying concentrations of the impurity. |

| Accuracy & Precision | Verify the method provides reliable and reproducible results for the impurity. |

Impact of Regulatory Guidelines on Quality Systems (ICH Q10) for Impurity Management

ICH Q10 describes a model for a pharmaceutical quality system (PQS) that supports the development and manufacture of pharmaceutical products throughout their lifecycle. ich.orgeuropa.eu An effective PQS is crucial for managing impurities like "Tofacitinib citrate impurity 71."

ICH Q10 emphasizes a lifecycle approach to product quality, integrating knowledge management and quality risk management. ich.org For impurity management, this means:

Pharmaceutical Development: Understanding the potential for impurity formation and establishing a control strategy. eupati.eu

Technology Transfer: Successfully transferring the process and analytical methods to manufacturing sites. eupati.eu

Commercial Manufacturing: Monitoring process performance and product quality to ensure impurities remain within acceptable limits. eupati.eu

Product Discontinuation: Managing the product and its documentation appropriately.

A robust PQS, as outlined in ICH Q10, ensures that there are systems in place for investigating any deviations or out-of-specification results related to impurities. eupati.eu It also facilitates continual improvement of the manufacturing process to minimize impurity formation. nih.gov

Current Global Regulatory Trends in Impurity Control

The regulatory landscape for pharmaceutical impurities is continually evolving. Some of the key global trends include:

Increased focus on mutagenic impurities: There is heightened scrutiny of impurities that have the potential to cause DNA damage and cancer. The ICH M7 guideline provides a framework for the assessment and control of these impurities, often requiring much lower control limits than non-mutagenic impurities. premier-research.comderpharmachemica.com

Harmonization of regulatory requirements: Efforts are ongoing to align regulatory expectations across different regions to streamline the drug approval process. freyrsolutions.com

Advanced analytical techniques: Regulators expect the use of modern, highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to detect and characterize impurities at very low levels. nih.govemanresearch.org

Risk-based approaches: Regulatory agencies encourage the use of quality risk management principles to identify and control risks associated with impurities throughout the product lifecycle. emanresearch.org

Nitrosamine (B1359907) impurities: A recent major focus has been on the control of nitrosamine impurities, which are potent carcinogens that have been detected in some drug products. derpharmachemica.comzamann-pharma.com This has led to increased regulatory expectations for risk assessments and testing for this specific class of impurities. zamann-pharma.com

Investigation and Remediation of Uncontrolled Tofacitinibcitrateimpurity71 Levels

Root Cause Analysis (RCA) Methodologies for Impurity Excursions

Root Cause Analysis (RCA) is a systematic problem-solving technique designed to identify the fundamental causes of a problem, rather than just addressing the immediate symptoms gmpinsiders.comgmp-compliance.orgemmainternational.com. In the context of pharmaceutical manufacturing, a thorough RCA is essential for effectively resolving impurity deviations and preventing their recurrence gmpinsiders.comjarmatrixpharma.comqualistery.com.

Problem Definition and Data Collection for Tofacitinib (B832) Citrate (B86180) Impurity 71 Deviations

The first step in any RCA is to clearly define the problem and gather all relevant data. An unexpected impurity requires immediate action to identify, quantify, and assess its source nelsonlabs.com.

Problem Definition: The problem is defined as the detection of Tofacitinib Citrate Impurity 71 at levels exceeding the established acceptance criteria in recent batches of Tofacitinib Citrate API. The investigation must determine the source and contributing factors to this deviation.

Data Collection: A comprehensive data collection plan is initiated to gather information from various sources. This includes:

Batch Manufacturing Records (BMRs): Review of BMRs for the affected and unaffected batches to identify any process parameter deviations, variations in raw material lots, or operational inconsistencies.

Analytical Data: Collation of all analytical results from in-process controls (IPCs) and final API testing, including chromatograms and integration data from High-Performance Liquid Chromatography (HPLC) analysis grace.com. This also involves trend analysis of Impurity 71 levels over time.

Raw Material and Solvent Records: Examination of certificates of analysis (CoAs) for all raw materials, intermediates, and solvents used in the synthesis process. Special attention is given to any changes in suppliers or variations in the purity profiles of starting materials senieer.com.

Equipment Logs: Review of equipment usage, cleaning, and maintenance logs to identify any anomalies or changes that could have impacted the process.

Personnel Interviews: Interviews with operators, quality control analysts, and production supervisors to gather firsthand information about the manufacturing process and any observed changes or unusual events.

Table 1: Initial Data Collection for Tofacitinib Citrate Impurity 71 Investigation

| Data Category | Information to be Collected | Source |

| Batch Information | Batch numbers (affected and unaffected), manufacturing dates, batch sizes. | Batch Manufacturing Records |

| Analytical Results | HPLC data for Impurity 71 levels, other specified and unspecified impurities. | Laboratory Information Management System (LIMS) |

| Process Parameters | Reaction temperature, pressure, time, pH, agitation speed for all relevant steps. | Batch Manufacturing Records, Process Control System |

| Raw Materials | Lot numbers, suppliers, Certificates of Analysis (CoA), purity data. | Material Management System, QA Department |

| Equipment | Equipment IDs, cleaning records, maintenance history, calibration status. | Equipment Logbooks, Maintenance Records |

| Personnel | List of operators and supervisors involved in the manufacturing of affected batches. | Training Records, Batch Records |

Causal Factor Analysis Techniques (e.g., 5 Whys, Fishbone Diagrams)

Once sufficient data is collected, causal factor analysis techniques are employed to brainstorm and identify potential root causes.

5 Whys Analysis: The 5 Whys technique is a simple yet powerful tool for drilling down to the root cause of a problem by repeatedly asking "Why?" pharmanhealth.comrcainc.compharmastate.academy.

Problem: Tofacitinib Citrate Impurity 71 is out of specification.

Why? An increased level of a specific side reaction is occurring during the synthesis.

Why? A particular raw material is reacting differently than expected.

Why? The existing raw material specification does not control for a critical parameter that influences the formation of Impurity 71.

Why? The process development studies did not identify this specific parameter as critical.

This analysis suggests that the root cause may be an inadequate raw material specification and incomplete process understanding.

Fishbone (Ishikawa) Diagram: A Fishbone diagram is a visual tool used to categorize potential causes of a problem, helping to ensure all possibilities are considered slideshare.netpharmaguideline.comyoutube.com. The main "bones" of the fish represent categories of potential causes.

Figure 1: Fishbone Diagram for Elevated Tofacitinib Citrate Impurity 71 Levels

By mapping the collected data onto the Fishbone diagram, the investigation team can systematically evaluate each potential cause. For example, under the "Material" bone, the team would investigate the new supplier of the key raw material.

Development of Corrective and Preventive Actions (CAPA) for Tofacitinib Citrate Impurity 71 Control

Following the identification of the root cause(s), a Corrective and Preventive Action (CAPA) plan is developed. CAPA is a structured approach to rectify immediate issues and prevent their recurrence simplerqms.comeubioco.euregulatorymedicaldevice.com.

Corrective Actions (CA): These are immediate actions taken to address the non-conformance.

Quarantine and assess all affected batches of Tofacitinib Citrate.

If feasible, reprocess the affected batches to reduce the level of Impurity 71 to within acceptable limits.

Temporarily halt the use of the raw material from the new supplier until further investigation is complete.

Preventive Actions (PA): These are long-term actions to prevent the problem from happening again.

Revise the raw material specification to include a control for the critical parameter identified in the 5 Whys analysis.

Enhance the supplier qualification program to include a more rigorous evaluation of the impurity profiles of critical raw materials.

Conduct further process characterization studies to better understand the impact of raw material attributes on the formation of Tofacitinib Citrate Impurity 71.

Table 2: CAPA Plan for Tofacitinib Citrate Impurity 71 Excursion

| Action | Responsibility | Timeline | Verification of Effectiveness | |

| Corrective Actions | 1. Segregate and hold all non-conforming batches. | Quality Assurance | Immediate | Release of batches only after meeting all specifications. |

| 2. Evaluate reprocessing options for affected batches. | Manufacturing/Technical Services | 2 Weeks | Reprocessed batches meet the specification for Impurity 71. | |

| Preventive Actions | 1. Update the raw material specification to include a limit for the newly identified critical impurity. | Quality Control/Regulatory Affairs | 4 Weeks | All incoming raw material lots are tested against the new specification. |

| 2. Re-qualify the new raw material supplier against the updated specification. | Supplier Quality | 8 Weeks | Successful qualification and consistent supply of compliant material. | |

| 3. Perform robustness studies on the manufacturing process to identify other potential failure modes. | Process Development | 12 Weeks | Updated process control strategy documented in the process validation report. |

Process Optimization Strategies for Tofacitinib Citrate Impurity 71 Reduction and Elimination

Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management pharmatimesofficial.comdrugpatentwatch.com. By applying QbD principles, a design space can be established where the manufacturing process consistently produces a product meeting its critical quality attributes (CQAs), including the level of Impurity 71.

Design of Experiments (DoE): Design of Experiments (DoE) is a powerful statistical tool used to systematically vary multiple process parameters simultaneously to understand their individual and interactive effects on the formation of Impurity 71 pharmatimesofficial.compharmafeatures.com.

Table 3: Example of a DoE Study for Impurity Reduction

| Factor | Low Level | High Level |

| A: Reaction Temperature (°C) | 50 | 70 |

| B: pH | 6.5 | 8.5 |

| C: Molar Ratio of Reactant X | 1.1 | 1.5 |

| Response | Tofacitinib Citrate Impurity 71 Level (%) |

The results of the DoE would allow for the identification of optimal operating conditions that minimize the formation of the impurity.

Process Analytical Technology (PAT): Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time pharmatimesofficial.comdrugpatentwatch.com. For the control of Tofacitinib Citrate Impurity 71, a PAT tool such as in-situ spectroscopy could potentially be implemented to monitor the progress of the reaction and the formation of the impurity, allowing for real-time adjustments to maintain control.

By implementing these process optimization strategies, the manufacturing process for Tofacitinib Citrate can be made more robust, leading to a consistent reduction and potential elimination of uncontrolled levels of Tofacitinib Citrate Impurity 71.

Conclusion and Future Research Perspectives on Tofacitinibcitrateimpurity71

Summary of Current Understanding

Tofacitinib (B832) citrate (B86180) impurity 71 is a chemical entity associated with the Janus kinase (JAK) inhibitor, Tofacitinib. The available information primarily stems from commercial suppliers of pharmaceutical reference standards.

Based on these sources, the fundamental chemical properties of Tofacitinib citrate impurity 71 have been identified. The compound is chemically named 3-((3R,4R)-4-methyl-3-(methyl((5R,6S)-2,5,6-trihydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Its molecular formula is C16H22N6O4, with a corresponding molecular weight of 362.38 g/mol .

| Attribute | Value |

|---|---|

| Chemical Name | 3-((3R,4R)-4-methyl-3-(methyl((5R,6S)-2,5,6-trihydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |

| Molecular Formula | C16H22N6O4 |

| Molecular Weight | 362.38 g/mol |

A patent for a Tofacitinib citrate impurity with a similar nomenclature, identified as 3-((3R,4R)-3-((7-hydroxy-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropionitrile, describes it as a newly discovered degradation product. However, the molecular formula provided in the patent (C16H20N6O2) differs from that of Tofacitinib citrate impurity 71, suggesting these are distinct compounds despite the similarity in their names. This highlights the complexity and potential for multiple impurities to arise during the synthesis or degradation of Tofacitinib.

The current understanding of Tofacitinib citrate impurity 71 is therefore limited to its basic chemical identity. There is a lack of publicly available scientific literature detailing its synthesis, spectroscopic characterization (such as NMR or mass spectrometry data), or its potential toxicological profile.

Unaddressed Research Gaps and Future Directions

The scarcity of detailed information on Tofacitinib citrate impurity 71 presents several significant research gaps that need to be addressed to ensure the comprehensive quality control of Tofacitinib.

Key Unaddressed Research Gaps:

Definitive Structural Elucidation: While a chemical name and structure are proposed, comprehensive spectroscopic data (including 1H NMR, 13C NMR, and high-resolution mass spectrometry) is necessary for unambiguous structural confirmation.

Mechanism of Formation: It is currently unknown whether Tofacitinib citrate impurity 71 is a process-related impurity, arising from the synthetic route of Tofacitinib, or a degradation product formed during storage or under specific stress conditions. Understanding its origin is crucial for implementing effective control strategies.

Synthesis and Isolation Methods: The development of a reliable and efficient method for the synthesis and isolation of Tofacitinib citrate impurity 71 is essential for its use as a reference standard in analytical methods.

Analytical Method Development: While general methods for Tofacitinib impurity profiling exist, specific analytical methods for the detection and quantification of Tofacitinib citrate impurity 71 in the drug substance and product need to be developed and validated.

Toxicological Assessment: The potential pharmacological and toxicological effects of this impurity are unknown. In silico, in vitro, and in vivo studies are required to assess its safety profile and establish acceptable limits in the final drug product.

Future Research Directions: